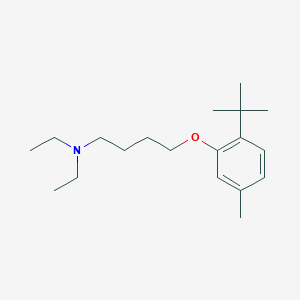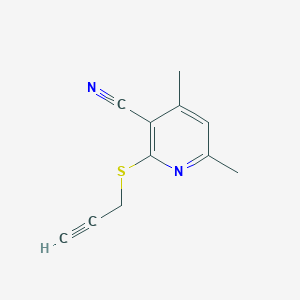![molecular formula C19H16N2O4 B5205028 5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5205028.png)
5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid, also known as Cmpd-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future research directions.
Mecanismo De Acción
5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid acts as a potent inhibitor of the protein kinase CK2, which is a key regulator of cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancer cells, making it an attractive target for cancer therapy. 5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid binds to the ATP-binding site of CK2 and inhibits its activity, leading to the induction of apoptosis and inhibition of angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid has several biochemical and physiological effects. 5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid has been shown to induce the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic genes. Additionally, 5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid has been shown to inhibit the phosphorylation of AKT, which is a key regulator of cell survival and proliferation. 5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid also inhibits the activity of the transcription factor NF-κB, which plays a crucial role in inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid is its potency and selectivity towards CK2. 5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid has been shown to inhibit CK2 activity at nanomolar concentrations, making it a highly effective inhibitor. However, one of the limitations of 5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future research directions for 5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid. One of the most promising directions is its use in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, further studies are needed to determine the optimal dosing and administration of 5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid for maximum efficacy. Finally, the development of more potent and selective CK2 inhibitors based on the structure of 5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid is an exciting avenue for future research in cancer therapy.
Conclusion:
In conclusion, 5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid is a promising synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future research directions. Further studies are needed to determine the optimal dosing and administration of 5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid for maximum efficacy in cancer therapy.
Métodos De Síntesis
The synthesis of 5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid involves a multistep process that starts with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methylphenylamine to produce the amide intermediate, which is subsequently reacted with ethyl cyanoacetate to form the final product, 5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid.
Aplicaciones Científicas De Investigación
5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid has been shown to have potential therapeutic applications in various scientific research areas. One of the most significant applications of 5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid is its use in cancer research. Studies have shown that 5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. Additionally, 5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Propiedades
IUPAC Name |
5-[(Z)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12-5-3-4-6-16(12)21-18(22)14(11-20)9-13-7-8-17(25-2)15(10-13)19(23)24/h3-10H,1-2H3,(H,21,22)(H,23,24)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICOFIUSVHOVCW-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)OC)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C\C2=CC(=C(C=C2)OC)C(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Cyano-2-o-tolylcarbamoyl-vinyl)-2-methoxy-benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzyl 4-hydroxy-2-{[(4-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5204969.png)
![N~1~-ethyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5204991.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide](/img/structure/B5204996.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205003.png)
![1-[6-(4-chloro-2,6-dimethylphenoxy)hexyl]piperidine](/img/structure/B5205010.png)
![3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5205017.png)
![N-(2-furylmethyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5205023.png)
![N-(2-furylmethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5205033.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5205041.png)
![3-phenyl-5-[3-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5205049.png)
![4-{[2-(2-furyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5205067.png)